(R,S)-N-Ethylnornicotine
Overview
Description
3-(1-Ethyl-2-pyrrolidinyl)pyridine is a chemical compound that features a pyridine ring bonded to a pyrrolidine ring with an ethyl group attached to the nitrogen atom of the pyrrolidine ring. This compound is structurally related to nicotine, which is known for its presence in tobacco and its effects on the nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-2-pyrrolidinyl)pyridine can be achieved through various methods. One common approach involves the reaction of 3-bromopyridine with 1-ethyl-2-pyrrolidinone in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may vary based on cost and availability .
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethyl-2-pyrrolidinyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: N-oxides.
Reduction: Reduced derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
3-(1-Ethyl-2-pyrrolidinyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its interactions with nicotinic acetylcholine receptors, similar to nicotine.
Medicine: Investigated for potential therapeutic applications, including its effects on the nervous system and potential use in smoking cessation aids.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-(1-Ethyl-2-pyrrolidinyl)pyridine involves its interaction with nicotinic acetylcholine receptors in the nervous system. This interaction leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine. The compound’s effects on the nervous system are similar to those of nicotine, which is known to enhance cognitive functions and alleviate smoking habits .
Comparison with Similar Compounds
3-(1-Ethyl-2-pyrrolidinyl)pyridine is structurally similar to other pyridine and pyrrolidine derivatives, such as:
Nicotine: 3-(1-Methyl-2-pyrrolidinyl)pyridine, known for its presence in tobacco and its addictive properties.
Nornicotine: 3-(2-Pyrrolidinyl)pyridine, a major metabolite of nicotine with similar biological activity.
Anabasine: 3-(2-Piperidinyl)pyridine, another alkaloid found in tobacco with similar pharmacological effects
The uniqueness of 3-(1-Ethyl-2-pyrrolidinyl)pyridine lies in its specific ethyl substitution, which may influence its binding affinity and selectivity for nicotinic acetylcholine receptors compared to other similar compounds .
Properties
IUPAC Name |
3-(1-ethylpyrrolidin-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-2-13-8-4-6-11(13)10-5-3-7-12-9-10/h3,5,7,9,11H,2,4,6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXSLBTSUIZUVFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20405316 | |
Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86900-39-2 | |
Record name | 3-(1-ethylpyrrolidin-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20405316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-(1-Ethyl-2-pyrrolidinyl)pyridine formation in Nicotiana rustica?
A1: The paper "Formation of N′-ethyl-S-nornicotine by transformed root cultures of Nicotiana rustica" [] investigates the biosynthesis of tobacco-specific alkaloids in plants. While the paper focuses on N′-ethyl-S-nornicotine, the presence of 3-(1-Ethyl-2-pyrrolidinyl)pyridine, also known as N'-ethylnornicotine, in tobacco plants is well-documented. Understanding the formation of such alkaloids in Nicotiana rustica can provide insights into:
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